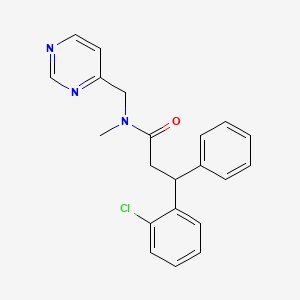![molecular formula C20H32N2O3 B3812440 N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B3812440.png)
N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide
Overview
Description
N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide, also known as ABT-089, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide is a selective agonist of the α4β2 nAChR. This receptor is widely distributed in the brain and is involved in various cognitive processes, including attention, learning, and memory. Activation of the α4β2 nAChR by this compound leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which are involved in cognitive function.
Advantages and Limitations for Lab Experiments
N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective agonist of the α4β2 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady-state concentration in the brain. It also has low oral bioavailability, which limits its use in oral dosing studies.
Future Directions
There are several future directions for the study of N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide. One direction is to investigate its potential therapeutic effects in humans. This compound has shown promising results in animal models of Alzheimer's disease, schizophrenia, and ADHD, and it would be interesting to see if these effects translate to humans. Another direction is to investigate the role of the α4β2 nAChR in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Finally, there is a need for the development of more potent and selective agonists of the α4β2 nAChR, which could lead to the development of more effective treatments for neurological and psychiatric disorders.
Scientific Research Applications
N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
N-[[1-(2,2-dimethylpropyl)piperidin-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-20(2,3)14-22-8-6-7-15(13-22)12-21-19(23)16-9-17(24-4)11-18(10-16)25-5/h9-11,15H,6-8,12-14H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPGHJMSXFZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1)CNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B3812357.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812360.png)

![4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine](/img/structure/B3812380.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812386.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812410.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3812415.png)


![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3812451.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-N-methyl-2-(2,5,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812460.png)
![4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B3812464.png)